2-Ethylpyrazolo[1,5-a]pyridine
Overview
Description
2-Ethylpyrazolo[1,5-a]pyridine is a heterocyclic organic compound with the chemical formula C₉H₁₀N₂. It is a colorless solid that is soluble in water and has an odor similar to acetic acid . This compound is mainly used as a precursor to other compounds such as this compound-3-carboxylic acid and methyl this compound-3-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylpyrazolo[1,5-a]pyridine can be synthesized by reacting ethyl acetoacetate with hydrochloric acid or sulfuric acid . The reaction involves the cyclization of the intermediate products to form the pyrazolo[1,5-a]pyridine ring system. Another method involves the reaction of this compound-3-carboxylic acid with sulfuric acid in water at 70°C for 2 hours, followed by neutralization with sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups such as carboxylic acids, esters, and amines.
Scientific Research Applications
2-Ethylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-ethylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidin-7-one: Another similar compound with a fused ring structure and additional functional groups.
Uniqueness
2-Ethylpyrazolo[1,5-a]pyridine is unique due to its specific ring structure and the presence of an ethyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAOUMOATIGETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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